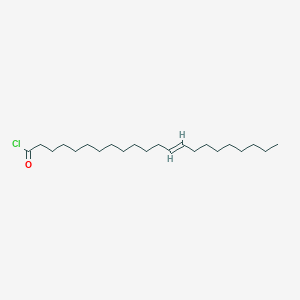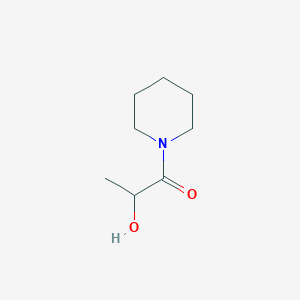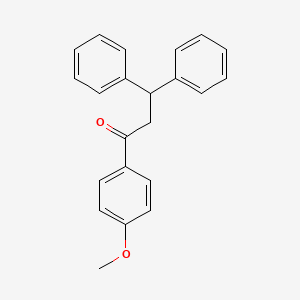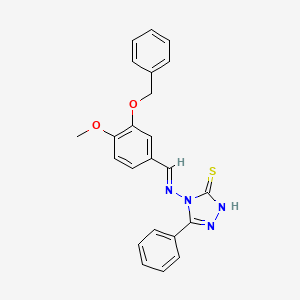![molecular formula C15H12N2O5 B12000417 4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)
4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene is an organic compound with the molecular formula C15H12N2O5. It is characterized by the presence of nitro groups and a phenylmethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene typically involves the nitration of a suitable precursor. One common method involves the nitration of 2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene involves its interaction with molecular targets through its nitro and phenylmethoxy groups. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitro-2-[(1E)-2-nitroethenyl]-benzene: Lacks the phenylmethoxy group, resulting in different reactivity and properties.
2-Nitro-4-(phenylmethoxy)-benzene: Lacks the nitroethenyl group, affecting its chemical behavior.
4-Nitro-2-[(1E)-2-nitroethenyl]-benzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene is unique due to the combination of nitro and phenylmethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C15H12N2O5 |
|---|---|
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
1-nitro-2-[(E)-2-nitroethenyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H12N2O5/c18-16(19)9-8-13-10-14(6-7-15(13)17(20)21)22-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-8+ |
InChI-Schlüssel |
BLARQRYLYKDODX-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)


![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)


![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)


